Cas no 1289386-83-9 ((4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride)

(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the chloro and methyl substituents on the pyrimidine ring and the piperidine moiety, make it a versatile intermediate for the synthesis of biologically active compounds. The hydrochloride salt form enhances stability and solubility, facilitating handling and formulation. This compound may serve as a key building block in the development of kinase inhibitors or other targeted therapeutics due to its heterocyclic framework. Its well-defined chemical properties and purity make it suitable for rigorous synthetic and mechanistic studies.
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride structure
1289386-83-9 structure
Product Name:(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride
CAS No:1289386-83-9
MF:C11H18Cl2N4
MW:277.193419933319
CID:2164635
Update Time:2025-08-05

(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride
    • 4-Chloro-5-methyl-N-(piperidin-2-ylmethyl)pyrimidin-2-amine hydrochloride
    • SBB075169
    • (4-chloro-5-methylpyrimidin-2-yl)(2-piperidylmethyl)amine, chloride
    • (4-Chloro-5-methylpyrimidin-2-yl)piperidin-2-ylmethylamine hydrochloride
    • Inchi: 1S/C11H17ClN4.ClH/c1-8-6-14-11(16-10(8)12)15-7-9-4-2-3-5-13-9;/h6,9,13H,2-5,7H2,1H3,(H,14,15,16);1H
    • InChI Key: RWDSUVZRGQSFTA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=NC(=N1)NCC1CCCCN1.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Topological Polar Surface Area: 49.8

(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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£366.00 2022-03-01
Chemenu
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Additional information on (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride

Introduction to (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride (CAS No. 1289386-83-9)

(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1289386-83-9, represents a novel molecular entity with a unique structural framework that has potential applications in the synthesis of bioactive molecules. The combination of a pyrimidine core substituted with chloro and methyl groups, coupled with a piperidine moiety, makes this compound an intriguing candidate for further exploration in medicinal chemistry.

The structural features of (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride contribute to its potential biological activity. The pyrimidine ring is a common scaffold in many pharmacologically active compounds, often found in nucleoside analogs and kinase inhibitors. The presence of a chloro substituent at the 4-position and a methyl group at the 5-position enhances the compound's lipophilicity and may influence its interactions with biological targets. Additionally, the piperidine ring introduces a secondary amine functionality, which can serve as a binding site for various enzymes and receptors.

In recent years, there has been growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous cellular processes. The amine group at the 2-position of the piperidine moiety in (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride provides a potential site for modulating such interactions. This has led to extensive research into its derivatives as potential therapeutic agents for various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery. The structural motif present in (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride aligns well with known pharmacophores that have shown efficacy in clinical trials. Researchers have leveraged computational methods to predict its binding affinity to various biological targets, which has guided the design of more potent and selective analogs.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This property is particularly important for drug development, as it allows for easier administration via oral or intravenous routes. The improved solubility also facilitates high-throughput screening assays, enabling rapid testing of its biological activity.

Recent studies have highlighted the importance of structure-based drug design in optimizing lead compounds like (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its three-dimensional structure and understand how it interacts with biological targets at the molecular level. These insights have been instrumental in guiding modifications that enhance its pharmacological properties.

The compound's potential applications extend beyond traditional small molecule inhibitors. Its unique structural features make it a valuable building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic derivatives. These derivatives may exhibit enhanced binding affinity and improved pharmacokinetic profiles, making them promising candidates for further development.

In conclusion, (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethylamine hydrochloride (CAS No. 1289386-83) represents a fascinating chemical entity with significant potential in pharmaceutical research. Its structural features and reported biological activities make it an attractive candidate for further exploration as a lead molecule or building block in drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the development of novel therapeutic agents.

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